7-Chloronaphthalen-2-amine 7-Chloronaphthalen-2-amine
Brand Name: Vulcanchem
CAS No.: 90799-47-6
VCID: VC15992283
InChI: InChI=1S/C10H8ClN/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H,12H2
SMILES:
Molecular Formula: C10H8ClN
Molecular Weight: 177.63 g/mol

7-Chloronaphthalen-2-amine

CAS No.: 90799-47-6

Cat. No.: VC15992283

Molecular Formula: C10H8ClN

Molecular Weight: 177.63 g/mol

* For research use only. Not for human or veterinary use.

7-Chloronaphthalen-2-amine - 90799-47-6

Specification

CAS No. 90799-47-6
Molecular Formula C10H8ClN
Molecular Weight 177.63 g/mol
IUPAC Name 7-chloronaphthalen-2-amine
Standard InChI InChI=1S/C10H8ClN/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H,12H2
Standard InChI Key CXRIRBFSNTZALG-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC2=C1C=CC(=C2)Cl)N

Introduction

Chemical Identification and Structural Characteristics

7-Chloronaphthalen-2-amine is formally identified by the IUPAC name 7-chloronaphthalen-2-amine and is alternatively termed 1-amino-7-chloronaphthalene or 7-chloro-2-naphthylamine . Its molecular formula is C₁₀H₈ClN, with a molecular weight of 177.63 g/mol . The naphthalene backbone consists of two fused benzene rings, with substituents at the 2- and 7-positions (Figure 1). The amino group (-NH₂) at position 2 contributes to basicity and nucleophilicity, while the chlorine atom at position 7 introduces steric and electronic effects that influence reactivity.

Table 1: Key Chemical Identifiers

PropertyValue
IUPAC Name7-Chloronaphthalen-2-amine
Molecular FormulaC₁₀H₈ClN
Molecular Weight177.63 g/mol
CAS Registry Number50987-58-1
PubChem CID12347530
Synonyms1-Amino-7-chloronaphthalene, etc.

Synthesis and Synthetic Strategies

While no explicit synthesis protocol for 7-chloronaphthalen-2-amine is documented in the provided sources, analogous routes for chlorinated naphthylamines suggest potential methodologies. A plausible approach involves:

  • Nitration and Reduction: Nitration of naphthalene at the 2-position, followed by chlorination at the 7-position and subsequent reduction of the nitro group to an amine.

  • Direct Amination: Electrophilic amination of 7-chloronaphthalene using hydroxylamine derivatives under catalytic conditions .

Physicochemical Properties

  • Solubility: Likely low water solubility due to aromaticity; soluble in organic solvents like dichloromethane or ethanol.

  • Stability: Aromatic amines are generally air-sensitive, requiring storage under inert atmospheres.

Table 2: Hypothetical Physical Properties

PropertyEstimated Value
Melting Point120–150°C (extrapolated)
Boiling Point300–350°C (extrapolated)
LogP (Octanol-Water)~3.5 (predicted)

Reactivity and Functionalization

The amino and chloro groups in 7-chloronaphthalen-2-amine provide distinct reactivity profiles:

  • Amino Group: Participates in acylation, alkylation, and diazotization reactions. For instance, coupling with carbonyl compounds could yield Schiff bases.

  • Chloro Group: Susceptible to nucleophilic aromatic substitution (SNAr) under harsh conditions or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

Recent advances in Cu-catalyzed cross-electrophilic couplings, such as those involving α-diazoesters and hydroxylamines , hint at potential applications in synthesizing α-amino acid derivatives from similar substrates.

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